molecular formula C27H22ClNO5 B2679906 6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one CAS No. 1564281-08-8

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one

Cat. No.: B2679906
CAS No.: 1564281-08-8
M. Wt: 475.93
InChI Key: KJBZPPCYPBTKTG-FMIVXFBMSA-N
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Description

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one is a quinolin-2-one derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and an acryloyl moiety at position 3 bearing a 3,4,5-trimethoxyphenyl group. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with natural alkaloids and its versatility in drug design . The acryloyl group introduces conformational rigidity and π-π stacking capabilities, which may enhance binding to biological targets.

Properties

IUPAC Name

6-chloro-4-phenyl-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClNO5/c1-32-22-13-16(14-23(33-2)26(22)34-3)9-12-21(30)25-24(17-7-5-4-6-8-17)19-15-18(28)10-11-20(19)29-27(25)31/h4-15H,1-3H3,(H,29,31)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZPPCYPBTKTG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro and Phenyl Groups: Chlorination and subsequent phenylation can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the 3-(3,4,5-Trimethoxy-phenyl)-acryloyl Moiety: This step often involves a Heck coupling reaction, where the quinoline derivative is coupled with a 3-(3,4,5-trimethoxy-phenyl)-acryloyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the acrylate moiety to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives with saturated side chains.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their pharmacological or synthetic distinctions:

Compound Core Structure Key Substituents Synthesis Yield Reported Biological Activity Reference
6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one Quinolin-2-one 6-Cl, 4-Ph, 3-acryloyl (3,4,5-trimethoxyphenyl) Not specified Hypothesized anticancer/anti-inflammatory
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one Quinolin-2-one 6-Cl, 4-Ph, 3-acetyl, 1-ethyl Not specified Biosynthetic precursor for alkaloids
2-(2-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Phenoxy-acetamide Acryloyl (3,4,5-trimethoxyphenyl), N,N-diphenyl Not specified Anticancer (chalcone-based design)
(E)-6-Chloro-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-acryloyl)quinolin-2(1H)-one (96b) Quinolin-2-one 6-Cl, 4-Ph, 3-acryloyl (4-CF3-phenyl) 71% Not explicitly stated
4-(7-Methoxy-3-methyl-quinoxalin-2-yl)-6-(3,4,5-trimethoxy-phenyl)-pyrimidin-2-ylamine (7c) Quinoxaline-pyrimidine 3,4,5-Trimethoxyphenyl, 7-methoxy, 3-methyl Not specified Antioxidant/anti-inflammatory

Key Comparisons:

Core Structure Variations: Quinolin-2-one vs. Quinoxaline-Pyrimidine: The target compound’s quinolin-2-one core differs from the quinoxaline-pyrimidine hybrid in 7c . Quinoxalines are associated with redox modulation, while quinolin-2-ones often interact with kinase or tubulin targets. Phenoxy-Acetamide vs.

Substituent Effects: 3,4,5-Trimethoxyphenyl vs. 4-Trifluoromethylphenyl: Compound 96b replaces the trimethoxyphenyl with a CF3 group, introducing strong electron-withdrawing effects. This may alter solubility (logP) and target selectivity compared to the trimethoxy analog . Acryloyl vs.

Synthetic Accessibility: Compound 96b achieves a 71% yield via Claisen-Schmidt condensation, suggesting efficient scalability for acryloyl-containing quinolinones . However, yields for trimethoxyphenyl analogs may vary due to steric hindrance during chalcone formation.

In contrast, quinoxaline derivatives like 7c focus on antioxidant pathways via pyrimidine amine groups .

Biological Activity

6-Chloro-4-phenyl-3-[3-(3,4,5-trimethoxy-phenyl)-acryloyl]-1H-quinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C24H20ClN2O3
  • Molecular Weight : 420.88 g/mol

The structure features a quinoline core with chloro and phenyl substituents, which are significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)12.5Induction of apoptosis
PC3 (Prostate)10.0Inhibition of cell proliferation
HCT116 (Colon)15.0Cell cycle arrest

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It was shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

Enzyme IC50 (µM) Effect
COX-125.0Moderate inhibition
COX-25.0Strong inhibition

The selective inhibition of COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory diseases with reduced gastrointestinal side effects.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Enzyme Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : In vitro experiments showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to controls.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates and improved survival compared to untreated groups.

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